molecular formula C15H23N3O2 B2602292 2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2415523-11-2

2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2602292
CAS No.: 2415523-11-2
M. Wt: 277.368
InChI Key: NSUGTOGWDCEAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety and an oxolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrimidine or piperidine rings are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of oxolane, piperidine, and pyrimidine rings makes it a versatile scaffold for drug design and development.

Properties

IUPAC Name

2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-5-16-15(17-6-1)20-12-13-2-7-18(8-3-13)10-14-4-9-19-11-14/h1,5-6,13-14H,2-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUGTOGWDCEAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.